molecular formula C9H7BFN3O2 B14093975 (2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid

(2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid

Cat. No.: B14093975
M. Wt: 218.98 g/mol
InChI Key: LZOMIAKBJGBQBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to the corresponding amine or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at 60°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding alcohol, while reduction with lithium aluminum hydride produces the corresponding amine .

Scientific Research Applications

(2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is unique due to its combination of fluorine, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7BFN3O2

Molecular Weight

218.98 g/mol

IUPAC Name

(2-fluoro-6-pyrimidin-5-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H7BFN3O2/c11-9-7(10(15)16)1-2-8(14-9)6-3-12-5-13-4-6/h1-5,15-16H

InChI Key

LZOMIAKBJGBQBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CN=CN=C2)F)(O)O

Origin of Product

United States

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